3-Chloro-5-methoxypyridazine
Overview
Description
3-Chloro-5-methoxypyridazine is a heterocyclic organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a methoxy group at the fifth position of the pyridazine ring.
Mechanism of Action
Mode of Action
It is known that the compound can undergo various reactions
Biochemical Pathways
It is known that the compound can undergo methoxylation , a process that could potentially affect various biochemical pathways. The downstream effects of these pathways are yet to be determined.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant These properties suggest that the compound could have good bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-5-methoxypyridazine are not well-documented. It is known that pyridazine rings, which this compound contains, have unique physicochemical properties. They are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Molecular Mechanism
It is known that the compound undergoes regioselective metallation using various lithium alkylamides, temperatures, and solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methoxypyridazine typically involves the methoxylation of 3,4,5-trichloropyridazine. This process can be carried out using sodium methoxide (NaOMe) as the methoxylating agent. The reaction proceeds under controlled conditions to selectively replace one of the chlorine atoms with a methoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Methoxylation: Further methoxylation can occur, leading to the formation of dimethoxy derivatives.
Common Reagents and Conditions:
Sodium Methoxide (NaOMe): Used for methoxylation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products:
Dimethoxy Derivatives: Formed through further methoxylation.
Substituted Pyridazines: Formed through substitution reactions.
Scientific Research Applications
3-Chloro-5-methoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: It is used in the development of advanced materials with specific properties.
Agrochemicals: It can be a precursor for the synthesis of herbicides and pesticides.
Comparison with Similar Compounds
3-Chloro-6-methoxypyridazine: Another methoxypyridazine derivative with similar properties.
3,4-Dichloro-5-methoxypyridazine: A related compound with two chlorine atoms and one methoxy group.
Uniqueness: 3-Chloro-5-methoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-chloro-5-methoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGRINRFBNCHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450350 | |
Record name | 3-CHLORO-5-METHOXYPYRIDAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123696-02-6 | |
Record name | 3-Chloro-5-methoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123696-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-CHLORO-5-METHOXYPYRIDAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-methoxypyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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